molecular formula C22H43NO B14286512 2-Nonadecyl-4,5-dihydro-1,3-oxazole CAS No. 115723-19-8

2-Nonadecyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14286512
CAS No.: 115723-19-8
M. Wt: 337.6 g/mol
InChI Key: NZRAZDNOFLBJCI-UHFFFAOYSA-N
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Description

2-Nonadecyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazole family, which is known for its significant biological and chemical properties. The long nonadecyl chain attached to the oxazole ring imparts unique physical and chemical characteristics to the molecule, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonadecyl-4,5-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction is usually carried out at room temperature, and the oxazoline intermediate can be oxidized to the corresponding oxazole using commercial manganese dioxide .

Industrial Production Methods

In industrial settings, the production of oxazoles, including this compound, often utilizes flow chemistry techniques. This method allows for the continuous production of the compound, improving safety and efficiency compared to batch synthesis. The use of packed reactors containing commercial manganese dioxide facilitates the oxidative aromatization of oxazolines to oxazoles .

Mechanism of Action

The mechanism of action of 2-Nonadecyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Nonadecyl-4,5-dihydro-1,3-oxazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of oxazole derivatives often involves cyclization reactions. For example, 2-phenyl-4,5-dihydro-1,3-oxazole can be synthesized via the Boyer reaction, where 2-azidoalcohols react with aldehydes under acidic conditions . For 2-Nonadecyl derivatives, substituting benzaldehyde with a long-chain aldehyde (e.g., nonadecanal) and optimizing solvent-free conditions or catalysts (e.g., HNO₃@nano SiO₂) could enhance yields . Reaction parameters such as temperature (90–100°C), molar ratios (e.g., 4–6 mmol nucleophile), and catalyst loadings (0.01–0.02 g) should be systematically varied .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. In related oxazolines, 1H^1H-NMR typically shows resonances for oxazole protons at δ 4.0–5.0 ppm (dihydrooxazole ring) and δ 1.0–2.5 ppm for alkyl chains . 13C^{13}C-NMR peaks for the oxazole ring appear at δ 160–170 ppm (C=N) and δ 50–70 ppm (CH₂ groups) . High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., m/z 351.3 for C₂₀H₃₇NO) with deviations <1 ppm .

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, in 3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole, the dihedral angle between the oxazole and aromatic rings was 85.3°, with C–O and C–N bond lengths of 1.36 Å and 1.29 Å, respectively . SHELX software (e.g., SHELXL) is widely used for refinement, ensuring R-values <0.05 .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity or stability of this compound in different solvents?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model solvent effects. For σH adducts in nitroarene reactions, solvation energy differences in polar vs. nonpolar solvents (e.g., DMSO vs. toluene) influence intermediate stability . Computational workflows should include geometry optimization, frequency analysis (to confirm minima), and solvation models (e.g., PCM), validated against experimental NMR/IR data .

Q. What are the common contradictions in reported biological activities of oxazole derivatives, and how can researchers design experiments to resolve these discrepancies?

  • Methodological Answer : Contradictions in biological activity (e.g., antimicrobial vs. cytotoxic effects) may arise from purity issues or assay variability. Researchers should:

  • Use orthogonal purification methods (e.g., column chromatography followed by recrystallization) .
  • Validate bioactivity with dose-response curves (IC₅₀/EC₅₀) across multiple cell lines or microbial strains .
  • Cross-reference synthetic routes to rule out byproducts (e.g., azide intermediates in Boyer reactions) .

Q. How can advanced catalytic systems improve regioselectivity in functionalizing this compound?

  • Methodological Answer : Transition-metal catalysts (e.g., Pd or Ru complexes) enable selective C–H activation. For example, DDQ oxidation of σH adducts derived from oxazoline-stabilized carbanions yields para-substituted nitrobenzyl derivatives with >90% regioselectivity . Microwave-assisted synthesis (e.g., 100°C, 30 min) enhances reaction efficiency and reduces side products .

Properties

CAS No.

115723-19-8

Molecular Formula

C22H43NO

Molecular Weight

337.6 g/mol

IUPAC Name

2-nonadecyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23-20-21-24-22/h2-21H2,1H3

InChI Key

NZRAZDNOFLBJCI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC1=NCCO1

Origin of Product

United States

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